N-{3-[(3-methoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-{3-[(3-methoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound featuring a benzothiophene core linked to a chromene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(3-methoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Benzothiophene Core: Starting with a suitable thiophene derivative, the benzothiophene core is synthesized through cyclization reactions.
Attachment of the Chromene Moiety: The chromene structure is introduced via a condensation reaction with appropriate aldehydes or ketones.
Final Coupling: The final product is obtained by coupling the benzothiophene and chromene intermediates under specific conditions, often involving catalysts and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This includes:
Scaling Up Reactions: Using larger reactors and continuous flow systems to handle increased volumes.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(3-methoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the core structures.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Catalysts: Palladium on carbon (Pd/C), platinum (Pt).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
N-{3-[(3-methoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Studies: Used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: Potential use in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-{3-[(3-methoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. These targets may include:
Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Receptors: It may act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.
Pathways: The compound could modulate biochemical pathways, leading to changes in cellular function and behavior.
Comparison with Similar Compounds
Similar Compounds
- **N-{3-[(3-methoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide
- This compound analogs
Uniqueness
This compound is unique due to its specific combination of benzothiophene and chromene structures, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable subject for further research and development.
Properties
Molecular Formula |
C25H28N2O5S |
---|---|
Molecular Weight |
468.6 g/mol |
IUPAC Name |
N-[3-(3-methoxypropylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-7,8-dimethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C25H28N2O5S/c1-14-9-10-16-18(28)13-19(32-22(16)15(14)2)23(29)27-25-21(24(30)26-11-6-12-31-3)17-7-4-5-8-20(17)33-25/h9-10,13H,4-8,11-12H2,1-3H3,(H,26,30)(H,27,29) |
InChI Key |
LEBDSYVHFFEORI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)C=C(O2)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)NCCCOC)C |
Origin of Product |
United States |
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